Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by its unique structure, which includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Common reagents used in these reactions include electrophiles and nucleophiles, depending on the type of substitution reaction. Major products formed from these reactions can include various substituted thiazole derivatives, which may exhibit different biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and antitumor agents . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an antioxidant, analgesic, anti-inflammatory, and neuroprotective agent . In industry, it is used in the production of biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons, plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, its trimethyl groups may enhance its lipophilicity and membrane permeability, contributing to its effectiveness in various applications.
Properties
CAS No. |
6326-86-9 |
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Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-5-9-6(7(10)11-4)8(2,3)12-5/h6H,1-4H3 |
InChI Key |
BKRFMXJQHCAWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(S1)(C)C)C(=O)OC |
Origin of Product |
United States |
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